Cas no 1251543-94-8 (N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide)

N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide
- 1251543-94-8
- VU0520103-1
- N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide
- N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
- F5773-2154
- AKOS024518137
-
- インチ: 1S/C14H11N5O3/c1-21-10-4-2-3-9(7-10)13-18-19-14(22-13)17-12(20)11-8-15-5-6-16-11/h2-8H,1H3,(H,17,19,20)
- InChIKey: PQYWQWVITNULFS-UHFFFAOYSA-N
- SMILES: O1C(=NN=C1C1C=CC=C(C=1)OC)NC(C1C=NC=CN=1)=O
計算された属性
- 精确分子量: 297.08618923g/mol
- 同位素质量: 297.08618923g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 384
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 103Ų
N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5773-2154-2mg |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
1251543-94-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5773-2154-5mg |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
1251543-94-8 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5773-2154-2μmol |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
1251543-94-8 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5773-2154-20mg |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
1251543-94-8 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5773-2154-3mg |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
1251543-94-8 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5773-2154-5μmol |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
1251543-94-8 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5773-2154-10mg |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
1251543-94-8 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5773-2154-15mg |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
1251543-94-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5773-2154-10μmol |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
1251543-94-8 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5773-2154-1mg |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide |
1251543-94-8 | 1mg |
$54.0 | 2023-09-09 |
N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide 関連文献
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamideに関する追加情報
N-5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-ylpyrazine-2-Carboxamide: A Comprehensive Overview
The compound N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide (CAS No. 1251543-94-8) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of heterocyclic compounds, which are known for their versatile structures and diverse functionalities. The molecule's structure incorporates a pyrazine ring system, an oxadiazole moiety, and a methoxyphenyl group, making it a unique candidate for advanced chemical research and development.
Recent studies have highlighted the importance of heterocyclic compounds like N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide in drug discovery and material science. The pyrazine ring system is particularly interesting due to its aromaticity and ability to participate in various electronic transitions. The oxadiazole group adds further complexity to the molecule, enhancing its electronic properties and reactivity. Additionally, the methoxyphenyl substituent introduces steric and electronic effects that can be exploited in designing bioactive molecules.
One of the most promising applications of this compound lies in its potential as a building block for advanced materials. Researchers have explored its use in constructing two-dimensional materials and nanomaterials due to its ability to form stable coordination networks. For instance, studies have shown that N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide can act as a ligand in metalloorganic frameworks (MOFs), contributing to their structural integrity and functionality. These MOFs have potential applications in gas storage, catalysis, and sensing technologies.
In the pharmaceutical sector, this compound has garnered attention for its potential as a lead molecule in drug design. The combination of the pyrazine and oxadiazole moieties provides a platform for exploring novel bioactive agents. Recent research has focused on evaluating its anti-inflammatory and antioxidant properties. Preliminary results indicate that N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide exhibits significant activity against inflammatory markers, suggesting its potential as a therapeutic agent for chronic inflammatory diseases.
The synthesis of N-5-(3-methoxyphenyl)-1,3,4-Oxadiazol derivatives has been optimized through various methodologies. One prominent approach involves the condensation of hydrazides with carbonyl compounds under specific reaction conditions. This method ensures high yields and purity of the final product. Additionally, researchers have explored green chemistry approaches to synthesize this compound, emphasizing sustainability and environmental friendliness.
Another area of interest is the study of the electronic properties of N-(3-methoxyphenyl)oxadiazole-pyrazine carboxamides using computational chemistry techniques. Density functional theory (DFT) calculations have provided insights into the molecule's frontier molecular orbitals and electronic transitions. These studies are crucial for understanding its optical properties and potential applications in optoelectronic devices.
Furthermore, the stereochemistry of this compound has been investigated to understand its conformational flexibility and stability. This information is vital for predicting its behavior in different chemical environments and for designing more efficient synthetic pathways.
In conclusion, N-(3-methoxyphenyl)oxadiazole-pyrazine carboxamide (CAS No. 1251543948) represents a versatile molecule with wide-ranging applications across multiple disciplines. Its unique structure enables it to serve as a valuable tool in both fundamental research and applied sciences. As ongoing studies continue to uncover new properties and functionalities of this compound, its role in advancing technology and medicine is expected to grow significantly.
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